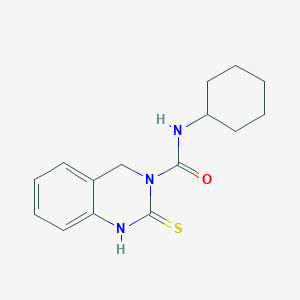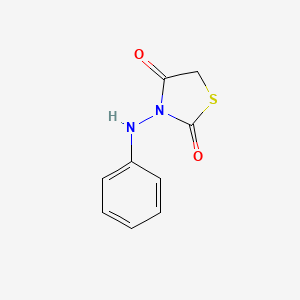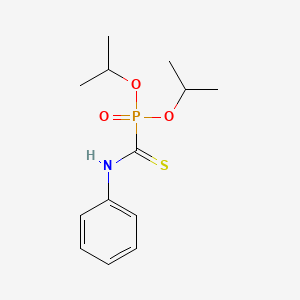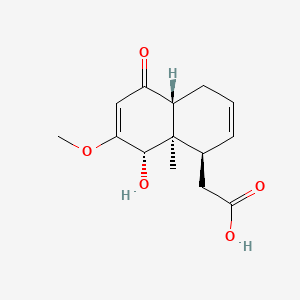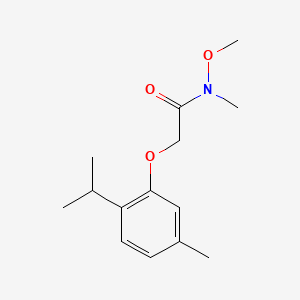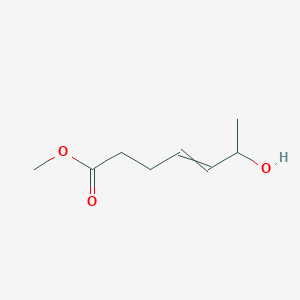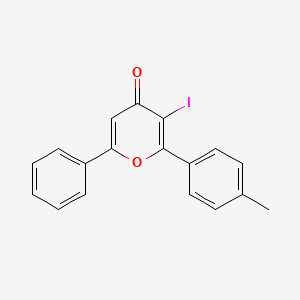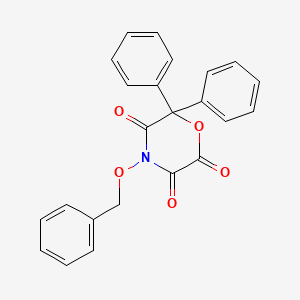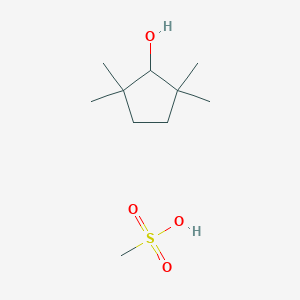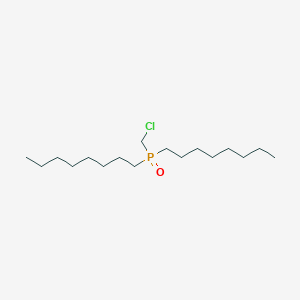
(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of a chloromethyl group, two dioctyl groups, and an oxo-lambda~5~-phosphane core. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of dioctylmagnesium with chloromethylphosphine oxide can yield this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions include various phosphine oxides, substituted phosphines, and other organophosphorus derivatives .
Wissenschaftliche Forschungsanwendungen
(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Wirkmechanismus
The mechanism of action of (Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center. The compound can coordinate with metal ions, forming stable complexes that facilitate catalytic processes. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane
- Tris(dioctyl)phosphine
- Dioctylphosphine oxide
Uniqueness
(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane is unique due to its specific combination of functional groups, which impart distinct reactivity and coordination properties. The presence of both chloromethyl and dioctyl groups allows for versatile chemical modifications and applications in various fields .
Eigenschaften
CAS-Nummer |
111257-07-9 |
|---|---|
Molekularformel |
C17H36ClOP |
Molekulargewicht |
322.9 g/mol |
IUPAC-Name |
1-[chloromethyl(octyl)phosphoryl]octane |
InChI |
InChI=1S/C17H36ClOP/c1-3-5-7-9-11-13-15-20(19,17-18)16-14-12-10-8-6-4-2/h3-17H2,1-2H3 |
InChI-Schlüssel |
ABLORXIOPKITRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


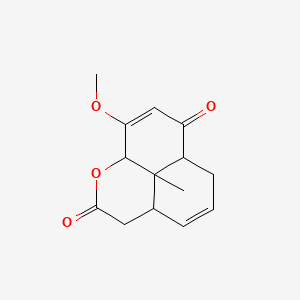
![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)
